molecular formula C22H26N2O4 B2518090 7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 866156-30-1

7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No. B2518090
CAS RN: 866156-30-1
M. Wt: 382.46
InChI Key: XCNHAGGXBIKEMX-UHFFFAOYSA-N
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Description

The compound "7-methyl-2-nitro-10-octyldibenzo[b,f][1,4]oxazepin-11(10H)-one" is a derivative of dibenzo[b,f][1,4]oxazepin-11(10H)-one, a tricyclic compound that has been the subject of various synthetic studies due to its potential biological activity and its structural similarity to known antidepressant drugs like Sintamil . The compound's structure is characterized by a seven-membered oxazepine ring fused to two benzene rings, with various substituents that can significantly alter its chemical and physical properties.

Synthesis Analysis

The synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones typically involves intramolecular nucleophilic substitution reactions. For instance, 1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, with subsequent reactions with O- and S-nucleophiles leading to mono- or bis-substitution of the nitro groups . Another method reported involves the solid support synthesis using SNAr methodology on AMEBA resin, which allows for the efficient assembly of dibenzo[b,f]oxazepin-11(10H)-ones with excellent purity . Additionally, the synthesis from 2-nitrobenzoic acids via base-catalyzed intramolecular nucleophilic substitution has been described .

Molecular Structure Analysis

The molecular structure of dibenzo[b,f][1,4]oxazepin-11(10H)-ones has been confirmed through various spectroscopic methods and, in some cases, X-ray diffraction studies. For example, the structure of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a,d]cyclohepten-11-one, was confirmed by X-ray diffraction, which showed that the NO2 group in the ring is almost in the same plane as the nitrobenzyl ring . Such structural analyses are crucial for understanding the reactivity and potential interactions of these compounds.

Chemical Reactions Analysis

Dibenzo[b,f][1,4]oxazepin-11(10H)-ones undergo various chemical reactions, including nucleophilic substitution and alkylation. The nitro group in position 3 is typically displaced first, which is a contrast to earlier results for nitro-substituted benzoannulated five-membered heterocycles . The flexibility in the substitution of the nitro group allows for the generation of a wide variety of derivatives, which can be tailored for specific biological activities or physical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,f][1,4]oxazepin-11(10H)-ones and their derivatives are influenced by the substituents on the tricyclic core. The presence of electron-attracting or electron-donating groups can affect the compound's reactivity, solubility, and stability. For instance, the solid support synthesis approach yields products with excellent purity, indicating that the method can be used to obtain compounds with consistent and desirable properties . The metabolism of these compounds can also involve interesting transformations, such as the NIH shift observed during in vivo hydroxylation, which provides insights into their potential behavior in biological systems .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : Research has shown that dibenzo[b,f][1,4]oxazepin-11(10H)-ones can be synthesized from 2-nitrobenzoic acids through base-catalyzed intramolecular nucleophilic substitution (Samet et al., 2006). Another method involves the preparation from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups (Samet et al., 2005).

  • Chemical Properties : The nitro group in these compounds can be replaced under the action of O- and S-nucleophiles, and N-alkylation yields analogues of known antidepressant drugs (Samet et al., 2005).

Pharmacological Potential

  • Pharmacological Applications : Dibenzo[b,f][1,4]oxazepines and related derivatives have been studied for their high affinity to certain histamine receptors and other aminergic GPCRs. Some derivatives are noted as 'dirty drugs' due to their affinity to multiple receptors (Naporra et al., 2016).

  • Structural Analysis : X-ray diffraction studies have been conducted to understand the molecular structure of related compounds, which is crucial for their pharmacological applications (Thimmegowda et al., 2008).

Advanced Synthetic Techniques

  • Recent Advances : Recent synthetic protocols for dibenzo[b,f][1,4]oxazepine (DBO) derivatives, which have a range of pharmacological activities, involve various methods like cyclocondensation, copper catalysis, and domino elimination-rearrangement-addition sequences (Zaware & Ohlmeyer, 2015).

  • One-Pot Synthesis : A one-pot synthesis approach for dibenz[b,f][1,4]oxazepines has been developed, involving Ugi four-component reaction and microwave-assisted intramolecular SNAr, demonstrating the efficiency and versatility of these methods (Luo et al., 2014).

properties

IUPAC Name

2-methyl-8-nitro-5-octylbenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-4-5-6-7-8-13-23-19-11-9-16(2)14-21(19)28-20-12-10-17(24(26)27)15-18(20)22(23)25/h9-12,14-15H,3-8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNHAGGXBIKEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)C)OC3=C(C1=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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